{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate
Description
{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate (CAS No. 1189724-88-6) is a structurally complex heterocyclic compound with a molecular formula of C₂₁H₁₇N₃O₅ and a molecular weight of 391.38 g/mol . Its core structure comprises a pyrano[2,3-c]pyridine scaffold fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group. The compound’s InChIKey (ATZHRONRFBOFNQ-UHFFFAOYSA-N) and SMILES string (C(OCC1=CN=C(C)C2OC(=O)C(C3ON=C(C4=CC=CC=C4C)N=3)=CC=21)(=O)C) highlight its stereoelectronic features, which are critical for interactions in biological or material applications .
Properties
IUPAC Name |
[8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-11-6-4-5-7-15(11)19-23-20(29-24-19)17-8-16-14(10-27-13(3)25)9-22-12(2)18(16)28-21(17)26/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHRONRFBOFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=NC=C4COC(=O)C)C)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : CHNO
- IUPAC Name : 8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate
- SMILES Notation : Cc(cccc1)c1-c1noc(C2=CN(CC(Nc3cccc(SC)c3)=O)c3nc(C)ccc3C2=O)n1
Antimicrobial Activity
Research indicates that compounds similar to 8-methyl derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown activity against various Gram-positive and Gram-negative bacteria. Specific studies have reported minimum inhibitory concentration (MIC) values indicating effective bacteriostatic properties against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 8-methyl derivative | 50 | Effective against E. coli |
| Other oxadiazole derivatives | 75 | Effective against S. aureus |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For example, a study highlighted that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The exact pathway remains under investigation but may involve modulation of NF-kB signaling.
The biological activity of 8-methyl derivatives can be attributed to several mechanisms:
- Interaction with Enzymes : The oxadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Potential modulation of nuclear receptors related to inflammation and cancer progression.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of oxadiazole against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 8-methyl exhibited potent antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Activity
Another study focused on the anticancer potential of a related compound in human lung cancer cells (A549). The findings revealed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous heterocyclic systems:
Structural and Functional Insights:
Core Heterocycles: The target compound’s pyrano[2,3-c]pyridine core distinguishes it from pyrano[2,3-d]pyrazolo-oxazine derivatives (e.g., ), which exhibit reduced π-conjugation due to the oxazine ring. This difference may influence electronic properties and binding affinity in biological targets. Compared to 1,3,4-oxadiazoline derivatives (e.g., ), the 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability, as 1,3,4-oxadiazolines are prone to ring-opening reactions .
The methyl acetate group at the 5-position may act as a prodrug moiety, analogous to the fluorophenyl acetate in , which is hydrolyzed in vivo to release active phenolic derivatives.
Synthetic Methodology: The target compound’s synthesis likely involves a multi-step process, including cyclization to form the pyranopyridine core (similar to ) and subsequent oxadiazole formation via cycloaddition (as in ). Acetylation with acetic anhydride, a common method for introducing ester groups (e.g., ), is inferred for the methyl acetate moiety.
Biological Relevance: While direct bioactivity data for the target compound is unavailable, structurally related 1,2,4-oxadiazoles are known for antimicrobial and kinase-inhibitory properties . The pyranopyridine scaffold may confer additional selectivity for enzymes or receptors due to its planar aromatic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
